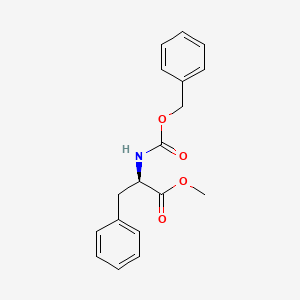

Cbz-D-phenylalanine methyl ester

Description

BenchChem offers high-quality Cbz-D-phenylalanine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbz-D-phenylalanine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

37440-07-6 |

|---|---|

Molecular Formula |

C18H19NO4 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

methyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m1/s1 |

InChI Key |

BBACSHIJBOGXKL-MRXNPFEDSA-N |

SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

sequence |

F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Cbz-D-Phenylalanine Methyl Ester (CAS 37440-07-6)

Executive Summary

Cbz-D-phenylalanine methyl ester (N-Benzyloxycarbonyl-D-phenylalanine methyl ester) is a high-value chiral intermediate used primarily in the synthesis of protease-resistant peptidomimetics and retro-inverso peptides. By combining the orthogonal protection of the amine (Cbz/Z group) with a methyl ester C-terminus, this molecule serves as a "fully protected" building block that allows for precise, regioselective manipulation in complex synthesis campaigns.

This guide provides a comprehensive technical analysis of CAS 37440-07-6, focusing on its synthetic utility, stability profiles, and application in modern drug discovery.

Chemical Architecture & Properties[1]

The structural integrity of Cbz-D-phenylalanine methyl ester relies on the stability of the carbamate linkage (Cbz) under basic/neutral conditions and the lability of the methyl ester to mild hydrolysis. The D-configuration of the phenylalanine side chain is the critical feature, imparting resistance to endogenous L-specific proteases.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| CAS Number | 37440-07-6 |

| IUPAC Name | Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate |

| Molecular Formula | |

| Molecular Weight | 313.35 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 75–78 °C (Typical for pure enantiomer) |

| Chirality | D-isomer (R-configuration) |

| Optical Rotation | |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in Water |

*Note: Optical rotation is the inverse of the L-isomer (CAS 35909-92-3), which exhibits

Synthetic Routes & Process Chemistry

The synthesis of CAS 37440-07-6 is typically approached via two primary pathways. The choice of pathway depends on the availability of starting materials and the specific requirements for isotopic purity.

Pathway A: N-Protection of D-Phe-OMe (Recommended)

This is the standard industrial route. It utilizes D-phenylalanine methyl ester hydrochloride as the starting material.[1][2][3] The reaction is a Schotten-Baumann type acylation using Benzyl chloroformate (Cbz-Cl).[4]

-

Advantage: High enantiomeric retention; D-Phe-OMe is readily available.

-

Critical Control Point: pH control during acylation is vital.[4] If pH > 10, risk of base-catalyzed racemization increases.

Pathway B: Esterification of Cbz-D-Phe

Starting from N-Cbz-D-phenylalanine, the carboxyl group is methylated using methyl iodide (

-

Advantage: Avoids handling free amino esters which can be unstable.

-

Disadvantage: Direct esterification of N-protected amino acids can sometimes lead to oxazolone formation, which induces racemization.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of synthesis and the critical decision nodes for process chemists.

Figure 1: Parallel synthetic pathways for Cbz-D-Phe-OMe. Route A is generally preferred for minimizing racemization risks.

Application in Drug Discovery

Protease Resistance & Peptidomimetics

The primary utility of Cbz-D-Phe-OMe lies in its configuration. Mammalian proteases (e.g., chymotrypsin, pepsin) are stereoselective for L-amino acids. Incorporating the D-isomer into a peptide sequence creates a "steric block," preventing the enzyme's catalytic triad from engaging the scissile bond.

-

Mechanism: The side chain of D-Phe orients into a spatial region that clashes with the S1 hydrophobic pocket of L-specific proteases.

-

Therapeutic Relevance: Essential for designing Retro-Inverso peptides , which mimic the bioactivity of natural L-peptides but possess vastly superior serum half-lives [1].

Kinetic Resolution Substrate

Cbz-D-Phe-OMe is frequently used as a substrate in enzymatic kinetic resolution studies. When a racemic mixture (DL) is treated with an esterase (e.g., Subtilisin), the enzyme selectively hydrolyzes the L-ester to the acid, leaving the D-ester (CAS 37440-07-6) intact. This allows for the isolation of optically pure D-amino acid derivatives [2].[5][1][6]

Visualization: Proteolytic Stability Mechanism

Figure 2: Mechanistic basis for the stability of D-Phe derivatives. The D-configuration induces a steric clash that prevents enzymatic hydrolysis.

Experimental Protocol: Synthesis via Route A

Objective: Synthesis of Cbz-D-Phe-OMe from D-Phenylalanine methyl ester HCl. Scale: 10 mmol basis.

Materials

-

D-Phenylalanine methyl ester HCl (2.16 g, 10 mmol)

-

Benzyl chloroformate (Cbz-Cl) (1.5 mL, 10.5 mmol)

-

Sodium Bicarbonate (

) (2.5 g, ~30 mmol) -

Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system)

Methodology

-

Preparation: Dissolve D-Phe-OMe HCl in 20 mL of water. Add 20 mL of DCM.

-

Basification: Add

slowly with vigorous stirring at 0°C. Ensure the aqueous phase pH is ~8-9. Note: Using a weak base like bicarbonate prevents the hydrolysis of the methyl ester while neutralizing the HCl. -

Acylation: Add Cbz-Cl dropwise over 15 minutes while maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

-

Workup:

-

Separate the organic (DCM) layer.

-

Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine.

-

Wash with saturated

(2 x 10 mL) to remove excess Cbz-Cl byproducts (benzyl alcohol/CO2). -

Wash with Brine, dry over anhydrous

, and filter.

-

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting oil often crystallizes upon standing or triturating with cold hexane.

Self-Validating Checkpoint

-

TLC: The product should have a higher Rf than the starting material (amine) and be UV active.

-

Yield: Expected yield is >85% (approx. 2.6 g).

Quality Control & Analytics

To ensure the integrity of the material for drug development, the following specifications must be met:

Enantiomeric Purity (Chiral HPLC)

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Acceptance Criteria: ee > 99.0%. The L-isomer impurity must be < 0.5%.

Proton NMR ( -NMR, 400 MHz, )

-

Diagnostic Peaks:

- 7.35 (m, 10H, Aromatic protons from Phe and Cbz).

-

5.10 (s, 2H,

-

4.70 (m, 1H,

-

3.72 (s, 3H,

-

3.10 (d, 2H,

Specific Rotation

-

Measurement:

in Methanol (c=1.0). -

Target: Positive rotation (+15.0° to +16.0°). A negative value indicates the wrong enantiomer (L-form) or severe contamination.

References

-

Review of Retro-Inverso Peptides: Chorev, M., & Goodman, M. (1993). A dozen years of retro-inverso peptidomimetics. Accounts of Chemical Research, 26(5), 266-273. Link

-

Enzymatic Resolution: Nakanishi, K., & Matsuno, R. (1986).[7] Kinetics of enzymatic synthesis of peptides in aqueous/organic biphasic systems. European Journal of Biochemistry, 161(3), 533-540.[7] Link

- General Synthesis (Schotten-Baumann): Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).

-

Physical Properties (L-Isomer Comparison): Sigma-Aldrich Product Specification for N-Cbz-L-phenylalanine methyl ester. Link

Sources

- 1. lifechempharma.com [lifechempharma.com]

- 2. D-Phenylalanine methyl ester hydrochloride, 98%:Biochemical Reagents:Amino | Fisher Scientific [fishersci.ca]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Cbz-4-Methyl-D-Phenylalanine | Benchchem [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Z-D-Phe-OMe chemical structure and molecular weight

This technical guide details the chemical identity, physicochemical properties, and synthesis of Z-D-Phe-OMe (N-Benzyloxycarbonyl-D-phenylalanine methyl ester).[1]

Chemical Structure, Synthesis, and Molecular Characterization[1][2]

Executive Summary

Z-D-Phe-OMe is a protected amino acid derivative widely utilized as a chiral building block in peptide synthesis and medicinal chemistry.[1] It features a D-phenylalanine core protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group and at the C-terminus by a methyl ester (OMe) .[1][2] This orthogonal protection strategy renders the molecule lipophilic and unreactive to standard coupling conditions until specifically deprotected, making it a critical intermediate for synthesizing protease-resistant peptides and peptidomimetics.[3]

Chemical Identity & Structural Analysis[1][2][3][4]

| Parameter | Details |

| IUPAC Name | Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate |

| Common Name | Z-D-Phe-OMe; Cbz-D-Phe-OMe |

| CAS Number | 35909-92-3 (Refers to L-isomer; D-isomer is the enantiomer) |

| Molecular Formula | C₁₈H₁₉NO₄ |

| Molecular Weight | 313.35 g/mol |

| Chirality | D-Configuration (R-enantiomer) |

| SMILES | COC(=O)NC(=O)OCC2=CC=CC=2 |

Structural Breakdown

The molecule consists of three distinct functional domains:

-

Protecting Group (Z/Cbz): A carbamate moiety that stabilizes the amine and prevents racemization during activation.[3] It is removable via catalytic hydrogenation (

) or strong acids (HBr/AcOH).[1] -

Chiral Core (D-Phe): The D-enantiomer of phenylalanine.[1] D-amino acids are often incorporated into therapeutic peptides to induce specific secondary structures (e.g.,

-turns) and increase resistance to enzymatic degradation by endogenous proteases.[1] -

C-Terminal Ester (OMe): A methyl ester that protects the carboxylic acid.[3] It is removable via saponification (LiOH/MeOH) to yield the free acid or ammonolysis to yield the amide.[3]

Physicochemical Properties[2][3][5][6][7][8][9][10]

-

Physical State: White to off-white crystalline powder.[1][3]

-

Melting Point: 90–94 °C (Typical range for Z-protected phenylalanine esters; enantiomers share identical MPs).[1]

-

Solubility:

-

Optical Rotation: Specific rotation

will be positive (+) in MeOH, opposite to the L-isomer (which is typically negative, e.g.,

Synthesis & Preparation Protocols

Two primary pathways exist for synthesizing Z-D-Phe-OMe.[1][4] Method A is preferred for scale-up due to the stability of the starting material.

Method A: Carbamoylation of D-Phe-OMe (Schotten-Baumann Conditions)

This method involves reacting D-phenylalanine methyl ester hydrochloride with benzyl chloroformate (Z-Cl).[1]

Reagents:

-

Benzyl Chloroformate (Z-Cl) (1.1 eq)[1]

-

Sodium Bicarbonate (

) or Triethylamine ( -

Solvent: DCM/Water biphasic system or anhydrous THF.

Protocol:

-

Dissolution: Dissolve H-D-Phe-OMe·HCl in DCM (

). Cool to -

Base Addition: Add

dropwise to neutralize the HCl salt and generate the free amine.[3] -

Acylation: Add Z-Cl dropwise over 30 minutes, maintaining temperature

. -

Reaction: Stir at

for 1 hour, then warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[3] -

Work-up: Wash organic layer with

HCl (remove unreacted amine), sat. -

Isolation: Dry over

, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes.

Caption: Synthesis of Z-D-Phe-OMe via nucleophilic acyl substitution of the free amine onto benzyl chloroformate.

Analytical Characterization (Expected Data)

To validate the identity of Z-D-Phe-OMe, compare experimental data against these standard spectral signatures.

H NMR (400 MHz,

)

- 7.35 (m, 10H): Overlapping aromatic protons from the Z-group benzyl ring and the Phenylalanine side chain.

-

5.30 (d, 1H,

-

5.10 (s, 2H): Benzylic protons of the Z-group (

-

4.65 (m, 1H):

-

3.72 (s, 3H): Methyl ester protons (

-

3.10 (dd, 2H):

Mass Spectrometry (ESI-MS)

- : Calculated: 314.14; Observed: ~314.1.

- : Calculated: 336.12; Observed: ~336.1.[3]

Stability & Handling

-

Storage: Store at

in a tightly sealed container. -

Stability: Stable under normal laboratory conditions. Avoid prolonged exposure to strong acids or bases which may cause hydrolysis of the ester or removal of the Z-group.

-

Safety: Irritant.[3] Wear standard PPE (gloves, goggles) to avoid contact with skin and eyes.

References

-

ChemicalBook. (2025).[3][6] D-Phenylalanine methyl ester hydrochloride Properties and CAS. Retrieved from [1][3]

-

Sigma-Aldrich. (2025).[3] Z-D-Phe-OH Product Specification and CAS 2448-45-5.[1] Retrieved from [1]

-

PubChem. (2025).[3][5] Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate (Related Structure). Retrieved from [1][3]

-

BenchChem. (2025).[3] Application Notes for Solution-Phase Peptide Synthesis using Z-protected Amino Acids. Retrieved from [1][3]

Sources

- 1. Z-L-Asp-L-Phe-OMe | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate | C21H24N2O5 | CID 258650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.globalchemmall.com [m.globalchemmall.com]

- 5. DL-Phenylalanine, methyl ester | C10H13NO2 | CID 75737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Phenylalanine, methylester | CAS#:21685-51-8 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to N-benzyloxycarbonyl-D-phenylalanine Methyl Ester and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nomenclature and Significance of a Key Chiral Building Block

In the landscape of peptide chemistry and pharmaceutical development, precision in molecular architecture is paramount. N-benzyloxycarbonyl-D-phenylalanine methyl ester, a derivative of the non-proteinogenic D-phenylalanine, stands as a critical chiral building block. Its strategic application allows for the introduction of specific stereochemistry and lipophilic characteristics into larger molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth exploration of this compound, from its fundamental identifiers to its synthesis and application, offering a technical resource for researchers engaged in the synthesis of complex peptides and novel therapeutic agents. The D-configuration of the phenylalanine residue is of particular interest in designing molecules that are resistant to enzymatic degradation, a common challenge in the development of peptide-based drugs.

Compound Identification and Synonyms

Precise communication in scientific research begins with unambiguous identification of chemical entities. N-benzyloxycarbonyl-D-phenylalanine methyl ester is known by several names and identifiers across chemical literature and databases. Understanding these synonyms is crucial for comprehensive literature searches and accurate procurement.

A variety of synonyms and identifiers are used to refer to N-benzyloxycarbonyl-D-phenylalanine methyl ester, reflecting its structure and common laboratory shorthand. These include:

-

Common Abbreviations: Cbz-D-Phe-OMe, Z-D-Phe-OMe

-

Semi-Systematic Names:

-

Methyl ((benzyloxy)carbonyl)-D-phenylalaninate

-

N-Benzyloxycarbonyl-D-phenylalanine methyl ester

-

N-Carbobenzoxy-D-phenylalanine methyl ester

-

-

IUPAC Name: (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate[1]

-

CAS Number: 37440-07-6[1]

The "Cbz" or "Z" designation refers to the carboxybenzyl protecting group, a cornerstone in peptide synthesis for its stability and selective removal.

Physicochemical Properties

The physical and chemical properties of N-benzyloxycarbonyl-D-phenylalanine methyl ester dictate its handling, reactivity, and purification. The table below summarizes key computed and, where available, experimental data for this and closely related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₄ | PubChem |

| Molecular Weight | 313.35 g/mol | PubChem |

| Appearance | White to off-white powder or crystalline solid (predicted) | General Chemical Knowledge |

| Melting Point | Not readily available. A related compound, N-Cbz-D-phenylalanine, has a melting point of ~192°C.[2] | N/A |

| Boiling Point | Not readily available | N/A |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. Limited solubility in water. | General Chemical Knowledge |

| Optical Rotation | A related compound, N-Benzyl-D-phenylalanine methyl ester hydrochloride, has a specific rotation of [a]D20 = -41.5 to -44.5º (c=1 in MeOH).[3] | N/A |

Synthesis of N-benzyloxycarbonyl-D-phenylalanine Methyl Ester: A Step-by-Step Protocol

The synthesis of N-benzyloxycarbonyl-D-phenylalanine methyl ester is a multi-step process that involves the protection of the amino group of D-phenylalanine followed by the esterification of the carboxylic acid. This protocol provides a representative solution-phase synthesis.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for N-benzyloxycarbonyl-D-phenylalanine methyl ester.

Experimental Protocol

This protocol is a composite of standard procedures in peptide chemistry and should be performed by qualified personnel in a suitable laboratory setting.

Step 1: Esterification of D-Phenylalanine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-phenylalanine in methanol.

-

Acid Addition: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. The addition is exothermic and generates HCl gas, which catalyzes the esterification.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Work-up: Remove the solvent under reduced pressure to obtain the crude D-phenylalanine methyl ester hydrochloride as a white solid. This product can often be used in the next step without further purification.

Step 2: N-protection with Benzyl Chloroformate (Cbz-Cl)

-

Dissolution: Dissolve the D-phenylalanine methyl ester hydrochloride in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous solution of a weak base (e.g., sodium bicarbonate). The base neutralizes the hydrochloride and the amino group.

-

Protection: Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise with vigorous stirring. The reaction is typically complete within a few hours at room temperature.

-

Extraction and Washing: Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1N HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove excess Cbz-Cl, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyloxycarbonyl-D-phenylalanine methyl ester.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the final product in high purity.

Applications in Research and Drug Development

N-benzyloxycarbonyl-D-phenylalanine methyl ester is a valuable intermediate in several areas of research and development:

-

Peptide Synthesis: It serves as a fundamental building block for the synthesis of peptides containing D-phenylalanine.[3] The incorporation of D-amino acids can enhance the stability of peptides against enzymatic degradation, prolonging their in-vivo half-life.

-

Pharmaceutical Development: This compound is a precursor in the synthesis of various pharmaceuticals.[3] Its lipophilic nature can improve the ability of drug candidates to cross cellular membranes, including the blood-brain barrier, making it a useful component in the design of drugs targeting the central nervous system.[4]

-

Chiral Auxiliary: In organic synthesis, it can be used as a chiral auxiliary, enabling the production of enantiomerically pure compounds, which is crucial for the development of effective and safe medications.[3]

Analytical Characterization

The purity and identity of N-benzyloxycarbonyl-D-phenylalanine methyl ester are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The spectra will show characteristic peaks for the aromatic protons of the phenyl and benzyl groups, the ester methyl group, and the protons of the amino acid backbone.[5][6]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.[7][8][9]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the chemical purity of the compound.[3][8]

-

Chiral HPLC: To determine the enantiomeric purity, chiral HPLC methods are employed. These methods use a chiral stationary phase to separate the D- and L-enantiomers.[10][11][12][13]

Diagram of the Analytical Workflow

Caption: A typical analytical workflow for the characterization of N-benzyloxycarbonyl-D-phenylalanine methyl ester.

Conclusion

N-benzyloxycarbonyl-D-phenylalanine methyl ester is a versatile and indispensable tool in the arsenal of synthetic chemists, particularly those in the fields of peptide science and medicinal chemistry. Its unique combination of a D-amino acid core, a stable protecting group, and a reactive ester functionality allows for the construction of complex and biologically relevant molecules. A thorough understanding of its nomenclature, properties, synthesis, and analysis, as outlined in this guide, is essential for its effective and reliable application in advancing scientific discovery and the development of next-generation therapeutics.

References

-

PrepChem. (n.d.). Synthesis of (B) N-Benzyloxycarbonyl-D-alanyl-α-L-aspartyl-L-phenylalanine methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). N-(Benzyloxycarbonyl)phenylalanylphenylalanine methyl ester. Retrieved from [Link]

-

Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-(BENZYLOXYCARBONYL)-D-PHENYLALANINE. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyloxycarbonyl-valyl-phenylalanine methyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

-

Stelakatos, G. C., Paganou, A., & Zervas, L. (1966). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic, 1191-1199. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatograms of enantiomer separation of racemic N-PHT phenylalanine.... Retrieved from [Link]

-

Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of phenylalanine methyl ester. Retrieved from [Link]

-

NTU > IRep. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Retrieved from [Link]

-

ResearchGate. (2026, February 8). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Retrieved from [Link]

-

NTU > IRep. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenylalanine-N-carboxylic acid dimethyl ester (CAS 70288-75-4). Retrieved from [Link]

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]

-

ResearchGate. (2015, March 18). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. Retrieved from [Link]

-

PubChem. (n.d.). Cbz-Asp(OMe)-Phe-OMe. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of benzyloxycarbonyl-L-phenylalanyl-D-alanine methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. Retrieved from [Link]

-

Genesis Scientific Journals. (2024, November 15). Mass Spectrometry Analysis of Organ-Specific Cellular Extracts - Nanomized Organo Peptides: The Stability Study. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Retrieved from [Link]

- Google Patents. (n.d.). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.

Sources

- 1. N-(Benzyloxycarbonyl)phenylalanylphenylalanine methyl ester | C27H28N2O5 | CID 97386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. genesispub.org [genesispub.org]

- 10. researchgate.net [researchgate.net]

- 11. waters.com [waters.com]

- 12. shimadzu.com [shimadzu.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of Cbz-D-phenylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-D-phenylalanine methyl ester, a derivative of the D-enantiomer of the amino acid phenylalanine, is a crucial building block in the synthesis of peptides and peptidomimetics. The strategic incorporation of D-amino acids into peptide chains is a key strategy in medicinal chemistry to enhance metabolic stability against enzymatic degradation, thereby improving the pharmacokinetic profiles of peptide-based therapeutics. The carboxybenzyl (Cbz) protecting group on the amine and the methyl ester on the carboxyl group allow for controlled and sequential peptide bond formation. A thorough understanding of the physical properties of this chiral building block is paramount for its effective use in the laboratory and in scale-up processes for drug development. This guide provides a comprehensive overview of the key physical characteristics of Cbz-D-phenylalanine methyl ester, alongside detailed, field-proven methodologies for their determination.

Core Physical Properties

A summary of the anticipated physical properties of Cbz-D-phenylalanine methyl ester is presented below. It is important to note that while extensive data is available for the corresponding L-enantiomer and the deprotected D-phenylalanine methyl ester hydrochloride, specific experimental data for Cbz-D-phenylalanine methyl ester is not as widely reported in readily accessible literature. The values presented are based on data for analogous compounds and general principles of organic chemistry.

| Physical Property | Anticipated Value/Observation | Significance in Research and Development |

| Appearance | White to off-white crystalline solid | Provides a first-pass quality assessment. Any deviation may indicate impurities. |

| Melting Point | Expected to be a sharp, defined range. For comparison, N-Cbz-L-phenylalanine has a melting point of 84-88 °C. The hydrochloride salt of the deprotected D-amino acid ester (D-Phe-OMe·HCl) melts at a significantly higher temperature of 158-162 °C. | A narrow melting point range is a key indicator of purity. Broad ranges suggest the presence of impurities or residual solvents. |

| Solubility | Expected to be soluble in a range of common organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Solubility in non-polar solvents like hexanes is likely to be limited. | Crucial for selecting appropriate solvent systems for reactions, purification (crystallization and chromatography), and formulation. |

| Optical Rotation | As a D-enantiomer, it will exhibit a positive specific rotation. The magnitude will depend on the solvent, concentration, and temperature. For comparison, N-Cbz-L-phenylalanine has a specific rotation of +4.5° to +5.5° (c=5, in acetic acid). | Confirms the stereochemical identity and enantiomeric purity of the compound, which is critical for its intended biological activity. |

Experimental Protocols for Physical Property Determination

The following sections detail standardized, reliable protocols for the experimental determination of the key physical properties of Cbz-D-phenylalanine methyl ester. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity.

Causality Behind Experimental Choices: A pure crystalline solid will have a sharp, well-defined melting point range (typically 0.5-1.0 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. The use of a slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample and the heating block, allowing for an accurate determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the Cbz-D-phenylalanine methyl ester sample is completely dry and finely powdered to ensure uniform heat transfer.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Initial Heating: If the approximate melting point is unknown, heat the sample at a rapid rate (10-20 °C/minute) to get a rough estimate.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/minute.

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Caption: Decision tree for classifying solubility.

Measurement of Specific Optical Rotation

The specific optical rotation is a defining characteristic of a chiral molecule and is a critical parameter for confirming the enantiomeric purity of Cbz-D-phenylalanine methyl ester.

Causality Behind Experimental Choices: Chiral molecules rotate the plane of plane-polarized light. The magnitude and direction of this rotation are intrinsic properties of the molecule. The specific rotation is a standardized value that accounts for the experimental variables of concentration and path length, allowing for comparison between different measurements and laboratories. The choice of solvent is crucial as it can influence the measured rotation.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh a sample of Cbz-D-phenylalanine methyl ester and dissolve it in a known volume of a specified solvent (e.g., methanol or chloroform) in a volumetric flask to create a solution of known concentration (c, in g/mL).

-

Polarimeter Calibration: Calibrate the polarimeter using a blank (the pure solvent).

-

Sample Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the prepared solution, ensuring there are no air bubbles.

-

Angle of Rotation Measurement: Measure the observed angle of rotation (α).

-

Specific Rotation Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) The temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm) should also be recorded.

Diagram of Specific Optical Rotation Measurement Workflow:

Caption: Workflow for determining specific optical rotation.

Conclusion

The physical properties of Cbz-D-phenylalanine methyl ester are critical parameters that inform its use in the synthesis of modified peptides for research and drug development. While specific, consolidated data for this compound is not as prevalent as for its L-enantiomer, the established methodologies presented in this guide provide a robust framework for its characterization. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, which is fundamental to the integrity of any scientific investigation. As a key chiral building block, a thorough understanding and experimental verification of its physical properties are essential for any researcher or scientist working in the field of peptide chemistry.

References

-

Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available at: [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]

-

Cas 13033-84-6,D-Phenylalanine methyl ester hydrochloride. LookChem. Available at: [Link]

-

Chemical Properties of l-Phenylalanine, N-caproyl-, methyl ester. Cheméo. Available at: [Link]

-

Synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity. ResearchGate. Available at: [Link]

-

Determination of optical purity of amino acids amino acid derivatives and peptides. CAT GmbH. Available at: [Link]

-

Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. NTU IRep. Available at: [Link]

-

benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. Available at: [Link]

-

Safety Data Sheet. Chemoventory. Available at: [Link]

-

N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available at: [Link]

-

Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Royal Society of Chemistry. Available at: [Link]

-

<781> OPTICAL ROTATION. Rudolph Research Analytical. Available at: [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]

-

A general method to predict optical rotations of chiral molecules from their structures. National Center for Biotechnology Information. Available at: [Link]

solubility of Z-D-Phe-OMe in organic solvents

This guide details the solubility profile, physicochemical behavior, and solvent selection strategies for Z-D-Phe-OMe (N-Benzyloxycarbonyl-D-phenylalanine methyl ester).[1][2][3]

Executive Summary

Z-D-Phe-OMe is a hydrophobic amino acid derivative widely used as a chiral building block in peptide synthesis and as a substrate in the enzymatic production of aspartame analogues.[1][2] Its solubility profile is governed by the lipophilic benzyl carbamate (Z) protecting group and the phenylalanine benzyl side chain.

Key Technical Insight: As the enantiomer of Z-L-Phe-OMe, Z-D-Phe-OMe exhibits identical solubility and thermodynamic properties in achiral solvents. Consequently, data established for the L-isomer is valid for the D-isomer in standard organic solvents (e.g., Ethyl Acetate, Methanol, DMSO) but not in chiral environments (e.g., chiral ionic liquids or enzymatic active sites).[1][2]

Physicochemical Profile

| Property | Specification | Technical Note |

| Chemical Name | N-Benzyloxycarbonyl-D-phenylalanine methyl ester | |

| Molecular Formula | C₁₈H₁₉NO₄ | |

| Molecular Weight | 313.35 g/mol | |

| Physical State | White crystalline solid or viscous oil | MP is highly sensitive to purity; typically 65–70 °C (solid) or supercooled oil.[1][2][3] |

| Lipophilicity | High (Hydrophobic) | The Z-group and Phe side chain dominate, reducing water solubility.[2][3] |

| Chirality | D-Enantiomer | Optical rotation is equal in magnitude but opposite in sign to the L-form.[1][2][3] |

Solubility Landscape

The following data categorizes solvent compatibility based on thermodynamic interaction. The compound follows a "Like Dissolves Like" mechanism, favoring polar aprotic and moderately polar protic solvents.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMSO | Very High (>200 mg/mL) | Ideal for stock solutions; hygroscopic nature of DMSO may affect hydrolytic stability.[1][2][3] |

| DMF | Very High | Standard solvent for peptide coupling reactions.[2][3] | |

| Esters | Ethyl Acetate | High | Preferred for biphasic enzymatic synthesis (e.g., Thermolysin catalysis) and extraction.[3] |

| Alcohols | Methanol | High | Used for hydrogenation (deprotection) and recrystallization.[3] |

| Ethanol | Moderate-High | Greener alternative to methanol; solubility decreases significantly with water addition.[1][2][3] | |

| Chlorinated | DCM / Chloroform | High | Excellent for chemical synthesis; rapid evaporation makes it poor for crystallization.[2][3] |

| Ethers | THF | High | Good solubilizer but prone to peroxide formation; use fresh.[2][3] |

| Alkanes | Hexane / Heptane | Insoluble | Anti-solvent of choice for precipitation/crystallization.[3] |

| Aqueous | Water | Very Low (<1 mg/mL) | Insoluble.[3] Requires co-solvents (e.g., 50% MeOH) or surfactants for aqueous compatibility.[2][3] |

Thermodynamic Modeling & Prediction

For precise process engineering (e.g., crystallization design), solubility (

-

A, B, C: Empirical parameters derived from experimental data.

-

Mechanism: The dissolution is typically endothermic (

) and entropy-driven (

Experimental Validation Protocol:

To generate the coefficients

-

Prepare saturated solutions at 5 equidistant temperatures (e.g., 283K, 293K, 303K, 313K, 323K).

-

Filter supernatant and quantify concentration via HPLC (UV 254 nm).

-

Plot

vs

Practical Applications & Solvent Selection

A. Enzymatic Synthesis (Thermolysin Catalysis)

In the synthesis of Z-D-Phe-OMe derivatives (or using it as a nucleophile), a biphasic system is often superior.[2][3]

-

System: Ethyl Acetate (Organic Phase) / Water (Aqueous Buffer).[3]

-

Rationale: Z-D-Phe-OMe dissolves in the organic phase, diffusing to the interface to react with the enzyme.[2] This protects the enzyme from denaturation while maintaining high substrate concentration.[3]

B. Purification via Recrystallization[2][3]

-

Protocol: Dissolve Z-D-Phe-OMe in minimal warm Ethyl Acetate (

). Slowly add Hexane (anti-solvent) until turbidity persists.[3] Cool to

C. Chemical Peptide Coupling

-

System: DMF or DCM.

-

Rationale: High solubility ensures rapid kinetics.[2][3] DMF is preferred for longer peptides to prevent aggregation.[2][3]

Visualizations

Figure 1: Solvent Selection Decision Tree

A logical workflow for selecting the optimal solvent based on the intended experimental outcome.

Caption: Decision tree for selecting solvents based on process requirements (Synthesis vs. Purification).

Figure 2: Solubility Determination Workflow

Standardized protocol for generating quantitative solubility data.[2][3]

Caption: Step-by-step gravimetric/HPLC workflow for determining thermodynamic solubility.

References

-

NIST Thermodynamics Research Center. (2019). Solubility of Amino Acid Derivatives in Organic Solvents.[3] Journal of Chemical & Engineering Data.[3] Link[3]

-

BenchChem. (2025).[2][3] Solubility and Stability of Phenylalanylphenylalanine methyl ester.[3]Link[3]

-

Sigma-Aldrich. (2025).[2][3] Product Specification: Boc-L-Phe-OMe and Z-L-Phe-OMe.[1][2][3]Link[3]

-

Isowa, Y., et al. (1979).[2][3] The Thermolysin-Catalyzed Synthesis of Z-Asp-Phe-OMe in Organic Solvents.[1][2][3][5][6][7] Tetrahedron Letters.[2][3] Link

-

Needham, T. E. (1970).[2][3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations.[3] Link[3]

Sources

- 1. Z-L-Asp-L-Phe-OMe | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 5. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. chemistry.wilkes.edu [chemistry.wilkes.edu]

An In-Depth Technical Guide to the Melting Point of Crystalline Cbz-D-phenylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of a Seemingly Simple Parameter

Section 1: Theoretical Framework for Melting Point Analysis

The transition of a crystalline solid to a liquid at a distinct temperature is a first-order phase transition governed by thermodynamics. At the melting point, the solid and liquid phases are in equilibrium, and the change in Gibbs free energy for the process is zero. The temperature at which this occurs is influenced by the strength of the intermolecular forces within the crystal lattice, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

Several factors can significantly impact the observed melting point of a crystalline solid:

-

Purity: Impurities disrupt the regular packing of the crystal lattice, which typically leads to a depression and broadening of the melting range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry. A sharp and narrow melting range is often indicative of a highly pure compound.

-

Polymorphism: The ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice is known as polymorphism. Different polymorphs of the same compound can exhibit distinct melting points, solubilities, and stabilities. The potential for polymorphism in complex organic molecules like Cbz-D-phenylalanine methyl ester underscores the importance of controlled crystallization and thorough solid-state characterization.

-

Experimental Parameters: The observed melting point can be influenced by the experimental setup, particularly the heating rate. A rapid heating rate may not allow for thermal equilibrium to be established between the sample and the heating block, leading to an artificially elevated and broad melting range.

Section 2: Reported Melting Points of Related Compounds

While a definitive melting point for Cbz-D-phenylalanine methyl ester is not consistently reported, examining the melting points of structurally similar compounds can provide a useful reference range.

| Compound Name | Structure | Reported Melting Point (°C) |

| N-Carbobenzyloxy-D-phenylalanine | Cbz-D-Phe-OH | 85-89 |

| N-Carbobenzyloxy-L-phenylalanine | Cbz-L-Phe-OH | 84-88 |

| Boc-L-phenylalanine methyl ester | Boc-L-Phe-OMe | 35-42 |

| Boc-D-phenylalanine methyl ester | Boc-D-Phe-OMe | 36-40 |

| D-Phenylalanine methyl ester hydrochloride | H-D-Phe-OMe·HCl | 159-163 |

| N-(2-Nitrobenzenesulfonamide)L-phenylalanine methyl ester | Nosyl-L-Phe-OMe | 89-90[1] |

| benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester | Cbz-L-Ala-L-Cys-OMe | 115-117[2] |

Note: Some sources describe N-Cbz-L-phenylalanine methyl ester as a colorless oil[1], suggesting a melting point below room temperature, while others describe it as a crystalline powder[3], highlighting potential variability in reported physical states.

Section 3: Experimental Determination of Melting Point

Given the absence of a definitive literature value, a robust experimental protocol is paramount. The following outlines a comprehensive approach to determining the melting point of a newly synthesized or purified batch of Cbz-D-phenylalanine methyl ester.

Sample Preparation: The Foundation of Accuracy

Proper sample preparation is critical for obtaining an accurate and reproducible melting point.

-

Ensure Purity: The sample should be purified to the highest possible degree, typically through recrystallization. The choice of solvent for recrystallization is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold.

-

Thorough Drying: The purified crystals must be thoroughly dried under vacuum to remove any residual solvent, as this can depress the melting point.

-

Fine Grinding: The dried crystals should be ground into a fine, uniform powder to ensure even packing and heat transfer within the capillary tube.

Apparatus and Calibration: A Self-Validating System

A calibrated melting point apparatus is essential for trustworthy results.

-

Apparatus: A digital melting point apparatus with a variable heating rate and a means of observing the sample is recommended.

-

Calibration: The accuracy of the apparatus's thermometer should be verified periodically using certified melting point standards with a range of melting points. A calibration curve can be generated to correct for any systematic errors.

Step-by-Step Protocol for Melting Point Determination

-

Capillary Tube Packing: A small amount of the finely powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. The packing should be dense and uniform, which can be achieved by tapping the sealed end of the capillary tube on a hard surface.

-

Initial Rapid Heating: If the approximate melting point is unknown, a preliminary determination should be performed with a rapid heating rate (e.g., 10-20 °C/minute) to establish a rough estimate.

-

Accurate Determination: A fresh sample is used for the accurate determination. The apparatus is heated rapidly to a temperature approximately 15-20 °C below the estimated melting point.

-

Slow Heating Rate: The heating rate is then reduced to 1-2 °C/minute to ensure thermal equilibrium as the melting point is approached.

-

Observation and Recording: The sample is observed carefully through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting range is the difference between these two temperatures.

-

Repeatability: The determination should be repeated at least twice with fresh samples to ensure the results are reproducible.

Sources

Technical Guide: Cbz-Protected D-Amino Acid Derivatives

Executive Summary

In the landscape of modern peptidomimetics and drug discovery, Cbz-protected D-amino acids represent a critical intersection of structural stability and synthetic versatility. While L-amino acids are the building blocks of life, D-amino acids are the architects of longevity in therapeutic peptides, offering resistance to endogenous proteases.[1] The Carbobenzyloxy (Cbz or Z) group serves as the robust, orthogonal protector of choice for solution-phase synthesis, distinct from the Fmoc/Boc paradigms dominating solid-phase methodologies.

This guide provides a rigorous technical analysis of synthesizing, handling, and utilizing Cbz-protected D-amino acid derivatives. It moves beyond standard textbook definitions to address the practical challenges of racemization control, orthogonal deprotection, and industrial scalability.

The Chemistry of Cbz-Protection in the D-Series

Why the D-Enantiomer?

The incorporation of D-amino acids into peptide sequences ("D-scanning") is a primary strategy to mitigate rapid proteolytic degradation. Endogenous proteases recognize the specific stereochemistry of L-peptide bonds. Inverting the chiral center at the

The Cbz Advantage

The Cbz group is a carbamate protecting group.[2] Its utility in D-amino acid chemistry stems from three factors:

-

Suppression of Racemization: Unlike amide protecting groups (e.g., Acetyl, Benzoyl), the urethane linkage of Cbz destabilizes the formation of the oxazolone intermediate, the primary culprit in racemization during activation.

-

Orthogonality: Cbz is stable to the acidic conditions used to remove Boc (TFA) and the basic conditions used to remove Fmoc (Piperidine). It is cleaved uniquely by catalytic hydrogenolysis (

) or strong acids (HBr/AcOH). -

Crystallinity: Cbz-protected derivatives often form stable, crystalline solids, simplifying purification without chromatography—a crucial cost factor when working with expensive D-isomers.

Synthesis & Purification Strategies

The Schotten-Baumann Protocol (Standardized)

The most reliable method for introducing the Cbz group to a D-amino acid is the Schotten-Baumann reaction. This biphasic system allows for the simultaneous neutralization of the acid generated during the reaction while maintaining the amine in its nucleophilic state.

Critical Control Point: pH maintenance is vital.

-

pH < 8.5: Protonation of the amine prevents reaction.

-

pH > 10.0: Hydrolysis of the Cbz-Cl reagent and potential racemization of the sensitive D-center.

Protocol: Synthesis of N-Cbz-D-Phenylalanine

Note: This protocol is scalable from mmol to mol scales.

Reagents:

-

D-Phenylalanine (1.0 eq)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 - 1.2 eq)

-

Sodium Carbonate (

) or Sodium Bicarbonate ( -

Solvent: Water/Dioxane or Water/THF (1:1 v/v)

Step-by-Step Methodology:

-

Solubilization: Dissolve D-Phenylalanine in

-

Addition: Add Cbz-Cl dropwise over 30-60 minutes. Vigorous stirring is essential to maximize interfacial surface area in this biphasic system.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor pH; if it drops below 9, adjust with dilute base.

-

Work-up (The "Wash" Step): Extract the alkaline solution with diethyl ether (

) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. Do not acidify yet. -

Precipitation: Cool the aqueous layer and slowly acidify to pH 2.0 using

HCl. The Cbz-D-AA will precipitate as a white solid or oil. -

Isolation: Extract with Ethyl Acetate (EtOAc), dry over

, and concentrate. Recrystallize from EtOAc/Hexane.

Visualization: The Protection Workflow

Figure 1: Critical path for Schotten-Baumann protection of D-amino acids. Note the ether wash step prior to acidification to ensure high purity.

The Racemization Challenge

When working with D-amino acids, maintaining chiral purity is paramount. If a D-amino acid racemizes to the L-form, the resulting biological data will be compromised.

Mechanism of Racemization

Racemization typically occurs during the activation step of peptide coupling, not the protection step. It proceeds via the formation of an oxazolone (azlactone) intermediate.

-

The activated carboxyl group reacts with the carbonyl oxygen of the amide backbone.

-

This forms a 5-membered oxazolone ring.

-

The

-proton becomes acidic and can be abstracted by base, leading to a planar enolate. -

Reprotonation occurs non-stereoselectively, yielding a racemic mixture (DL).

Why Cbz helps: The carbamate oxygen in Cbz is less nucleophilic than an amide oxygen, making the initial attack to form the oxazolone much slower.

Prevention Strategies

To ensure <0.1% racemization during coupling of Cbz-D-AA derivatives:

| Variable | Recommendation | Causality |

| Coupling Reagent | DIC/Oxyma or HATU | Carbodiimides (DIC) with suppressors (Oxyma/HOBt) minimize oxazolone formation. |

| Base | DIPEA or Collidine | Use the weakest base possible.[3] Collidine (sym-collidine) is sterically hindered and less likely to abstract the |

| Pre-activation | Minimize time | Add the amine nucleophile immediately after activation. Prolonged activation time increases oxazolone risk. |

| Solvent | DMF or DCM | Avoid polar aprotic solvents like DMSO if possible, as they can enhance base strength. |

Orthogonality & Deprotection[4]

The defining feature of Cbz is its cleavage profile. It allows for the selective deprotection of Boc or Fmoc groups elsewhere in the molecule while the Cbz remains intact.

Catalytic Hydrogenolysis (Mild)

This is the "gold standard" method. It is neutral and leaves acid-sensitive groups (like t-Butyl esters) untouched.

-

Reagents:

gas (1 atm) or Ammonium Formate, Pd/C (5-10% w/w). -

Mechanism: Palladium coordinates to the alkene of the phenyl ring and the hydrogen. Hydride transfer cleaves the benzylic C-O bond, releasing Toluene and a Carbamic Acid, which spontaneously decarboxylates to the free amine and

.[6]

Acidolysis (Harsh)

Used when the molecule contains sulfur (which poisons Pd catalysts) or when hydrogenolysis is not feasible.

-

Reagents: 33% HBr in Acetic Acid.

-

Warning: This will also cleave Boc groups and benzyl esters.

Visualization: Deprotection Pathways

Figure 2: Decision matrix for Cbz removal. Method A is standard; Method B is reserved for peptides containing Cysteine or Methionine.

Applications in Research & Drug Development[1][5][6][8]

Retro-Inverso Peptidomimetics

Researchers construct "retro-inverso" peptides by reversing the sequence and switching all L-amino acids to D-amino acids.[7]

-

Concept: The side chain topology remains similar to the parent L-peptide (maintaining receptor binding), but the backbone is inverted.

-

Role of Cbz: Cbz-D-amino acids are the primary building blocks for solution-phase synthesis of these mimetics.

"Speed Bumps" in Peptide Therapeutics

Selectively replacing a cleavage-prone L-residue with a Cbz-protected D-residue during synthesis can halt exopeptidase activity.

-

Example: In Enkephalin analogs, replacing Gly2 with D-Ala2 significantly increases analgesic duration.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[8]

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][8][9][10][11][12] Chemical Reviews, 109(6), 2455-2504.

-

BenchChem Technical Support. (2025). "The Benzyloxycarbonyl (Cbz or Z) Protecting Group: Mechanism and Protocols."

-

Bachem. (2024).[13] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

-

Werder, M., et al. (1999). "Catabolism of peptidomimetics: D-amino acids." Helvetica Chimica Acta.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. bachem.com [bachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. content.e-bookshelf.de [content.e-bookshelf.de]

- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. total-synthesis.com [total-synthesis.com]

Methodological & Application

Application Note: High-Purity Synthesis of Cbz-D-Phe-OMe via Schotten-Baumann Conditions

Topic: Synthesis of N-Benzyloxycarbonyl-D-Phenylalanine Methyl Ester (Cbz-D-Phe-OMe) Audience: Researchers, Scientists, and Drug Development Professionals Format: Application Note & Protocol

Abstract & Introduction

The incorporation of D-amino acids into peptidomimetics is a critical strategy in drug discovery to enhance metabolic stability against proteolytic enzymes. N-Benzyloxycarbonyl-D-phenylalanine methyl ester (Cbz-D-Phe-OMe) serves as a pivotal intermediate for generating protease-resistant pharmacophores.

While various acylation methods exist, this guide details the Schotten-Baumann protocol .[1] Unlike anhydrous methods requiring expensive organic bases, this biphasic approach utilizes inorganic bases to neutralize the hydrochloride salt of the starting material (D-Phe-OMe

Reaction Mechanism & Rationale

The synthesis proceeds via a nucleophilic acyl substitution.[1] The reaction is biphasic (Organic/Aqueous), relying on the interfacial transfer of the free amine.

-

Deprotonation: The mild inorganic base (

) neutralizes the ammonium salt of D-Phe-OMe, liberating the nucleophilic free amine. -

Nucleophilic Attack: The amine attacks the carbonyl carbon of Benzyl Chloroformate (Cbz-Cl).

-

Elimination: The tetrahedral intermediate collapses, expelling a chloride ion.

-

Scavenging: The base neutralizes the released HCl, driving the equilibrium forward and preventing the protonation of the remaining amine.[2]

Critical Process Parameters (CPPs)

-

Temperature: Must be maintained at 0–5 °C during addition to prevent hydrolysis of the sensitive Cbz-Cl reagent.[3]

-

pH Control: The pH should be maintained between 8–9. Higher pH (>11) risks hydrolyzing the methyl ester to the carboxylic acid (Cbz-D-Phe-OH).

Experimental Workflow Visualization

The following diagram outlines the critical path for the synthesis and purification logic.

Figure 1: Step-by-step workflow for the Schotten-Baumann synthesis of Cbz-D-Phe-OMe.

Materials & Stoichiometry

Safety Warning: Benzyl chloroformate (Cbz-Cl) is a lachrymator and corrosive. All operations must be performed in a functioning fume hood.

| Component | Role | Equivalents (eq) | Notes |

| D-Phe-OMe | Substrate | 1.0 | Starting material.[4][5][6] |

| Benzyl Chloroformate (Cbz-Cl) | Reagent | 1.1 - 1.2 | Slight excess accounts for hydrolysis by water. |

| Sodium Bicarbonate ( | Base | 2.5 - 3.0 | 1 eq neutralizes SM salt; 1 eq scavenges rxn HCl; excess maintains pH. |

| Ethyl Acetate (EtOAc) | Organic Solvent | ~10 mL/g SM | Dissolves product; immiscible with water. |

| Water ( | Aqueous Solvent | ~10 mL/g SM | Dissolves base and inorganic salts. |

Detailed Protocol

Step 1: Preparation of the Biphasic System

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve D-Phe-OMe

HCl (1.0 eq) in water ( -

Add Ethyl Acetate (

volumes). -

Add Sodium Bicarbonate (

eq) in portions.-

Note: Gas evolution (

) will occur. Ensure the vessel is open to the atmosphere or vented.

-

-

Cool the biphasic mixture to 0 °C using an ice-water bath. Vigorously stir to create an emulsion.

Step 2: Acylation Reaction

-

Dilute Cbz-Cl (1.1 eq) with a small amount of EtOAc (optional, for easier handling).

-

Add the Cbz-Cl solution dropwise over 15–20 minutes.

-

Rationale: Slow addition prevents localized heating and minimizes the competitive hydrolysis of Cbz-Cl by water.

-

-

Remove the ice bath after addition is complete and allow the mixture to warm to Room Temperature (20–25 °C) .

-

Stir for 3–4 hours .

-

Monitoring: Check reaction progress via TLC (Silica gel; Eluent: 30% EtOAc in Hexanes). The starting material (amine) will stay at the baseline or stain with Ninhydrin; the product will be UV-active and have a higher Rf (~0.5–0.6).

-

Step 3: Workup and Isolation[3][6]

-

Transfer the mixture to a separatory funnel.

-

Separate the layers.[7] Keep the Organic Layer (Top).

-

Acid Wash: Wash the organic layer with 1M HCl (

vol).-

Purpose: Protonates and removes any unreacted D-Phe-OMe amine into the aqueous phase.

-

-

Base Wash: Wash the organic layer with Saturated

or 10%-

Purpose: Removes Benzyl Alcohol (trace) and any Benzoic acid derivatives or hydrolyzed Cbz-OH.

-

-

Brine Wash: Wash with Saturated NaCl solution (

vol) to remove residual water. -

Drying: Dry the organic layer over Anhydrous

or -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) at 40 °C.

Step 4: Product Finishing

-

Result: The product usually isolates as a viscous colorless oil that may solidify upon standing or cooling.

-

Recrystallization (If Solid): If a solid is required and the crude is impure, recrystallize from EtOAc/Hexanes (dissolve in varying hot EtOAc, add Hexanes until turbid, cool).

Characterization & Specifications

The identity and purity should be validated using the following metrics.

| Technique | Expected Observation |

| Appearance | White solid or viscous colorless oil. |

| TLC | Single spot, Rf ~0.5 (3:7 EtOAc:Hexane), UV active. |

| 1H NMR (CDCl3) | |

| HPLC Purity | >98% (214 nm / 254 nm). |

| Optical Rotation | Must be measured to confirm D-configuration. Compare |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Cbz-Cl before reaction. | Ensure Cbz-Cl is high quality (not degraded) and add dropwise at 0 °C. |

| Product is Acidic (Cbz-D-Phe-OH) | Hydrolysis of methyl ester. | pH was too high (>11) or reaction time too long. Use |

| Starting Material Remains | Insufficient Base. | The HCl salt consumes 1 eq of base immediately. Ensure >2.0 eq base is used total. |

| Racemization | Harsh basic conditions. | Avoid strong organic bases or heat. The Schotten-Baumann method is generally racemization-free if kept cool. |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on Cbz protection stability and conditions).

-

Sigma-Aldrich. (n.d.). D-Phenylalanine methyl ester hydrochloride Product Specification. Retrieved from Sigma-Aldrich.[8]

-

Organic Syntheses. (1985). General procedures for Schotten-Baumann Acylation. Org. Synth. Coll. Vol. 7, p.393.

-

PubChem. (n.d.). Compound Summary: Cbz-Phe-OMe. National Library of Medicine.

Sources

Application Note: Mastering Peptide Coupling with Cbz-D-Phenylalanine Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Art and Science of Peptide Coupling

The synthesis of peptides is a foundational technique in biochemistry and drug development, enabling access to novel therapeutics, research tools, and biomaterials. The creation of the amide bond between two amino acids—the peptide bond—is the central event in this process.[1] This seemingly straightforward condensation reaction is complicated by the need for precise control over reactivity and stereochemistry.[2] To achieve this, a strategy of temporary protecting groups and activating reagents is employed.

This guide provides an in-depth exploration of peptide coupling with a focus on a common and valuable building block: N-Carbobenzyloxy-D-phenylalanine methyl ester (Cbz-D-Phe-OMe) . The carbobenzyloxy (Cbz) group, a classic urethane-type protecting group for the N-terminus, is instrumental in suppressing racemization, a critical side reaction that can compromise the chiral integrity of the final peptide.[2][3]

We will dissect the entire workflow, from the necessary pre-coupling preparation of the starting material to the selection of optimal coupling reagents and the final characterization of the product. The protocols and insights provided herein are designed to be self-validating, explaining the causality behind each experimental choice to empower researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.

From Protected Ester to Active Acid: The Saponification Prerequisite

The starting material, Cbz-D-Phe-OMe, has both its N-terminus (with Cbz) and C-terminus (with a methyl ester, -OMe) protected. To be used as the carboxylic acid component in a peptide coupling, the C-terminal methyl ester must first be cleaved to reveal the free carboxyl group (-COOH). This process, known as saponification (base-catalyzed hydrolysis), is the essential first step.

Protocol 2.1: Saponification of Cbz-D-Phe-OMe

This protocol details the conversion of Cbz-D-Phe-OMe to Cbz-D-Phe-OH.

Materials:

-

Cbz-D-Phe-OMe

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Dissolution: Dissolve Cbz-D-Phe-OMe (1.0 eq) in a suitable solvent like methanol or THF (approx. 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

-

Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 1 M NaOH or LiOH solution (approx. 1.1-1.5 eq) dropwise while stirring. Using LiOH is often preferred as it can reduce the extent of racemization in sensitive substrates.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The product, Cbz-D-Phe-OH, will have a lower Rf value (it will be more polar) than the starting ester.

-

Quenching & Acidification: Once the reaction is complete, remove the organic solvent under reduced pressure (rotary evaporation). Re-dissolve the residue in water and cool the aqueous solution to 0 °C. Acidify the solution to a pH of ~2-3 by slowly adding 1 M HCl. A white precipitate of Cbz-D-Phe-OH should form.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes). The organic layers contain the desired product.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield Cbz-D-Phe-OH as a white solid.

Expert Insight: The acidification step is critical. Ensure the pH is distinctly acidic to fully protonate the carboxylate, making it soluble in the organic extraction solvent. Incomplete acidification is a common cause of low yield.

The Core Reaction: Activating and Coupling Cbz-D-Phe-OH

The formation of a peptide bond requires the activation of the carboxyl group of Cbz-D-Phe-OH to make it a better electrophile for attack by the nucleophilic amine of the incoming amino acid.[1] This is achieved using a coupling reagent.

General Mechanism of Carboxyl Activation and Coupling

The process involves two key stages: activation of the carboxylic acid to form a highly reactive intermediate, followed by nucleophilic attack from the amine component to form the tetrahedral intermediate, which then collapses to form the stable amide bond.[1]

Caption: General mechanism of peptide bond formation.

Selecting the Optimal Coupling Reagents

The choice of coupling reagent is critical for achieving high yield and purity while minimizing side reactions.[4] The two most common and reliable classes are carbodiimides and uronium/aminium salts.

| Reagent Class | Examples | Mechanism | Advantages | Disadvantages |

| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea intermediate.[5] | Cost-effective, widely used. EDC byproducts are water-soluble, simplifying work-up.[2] | Slower reaction rates. Higher risk of racemization without additives. DCC byproduct (DCU) is insoluble and can be difficult to remove. |

| Uronium/Aminium Salts | HATU, HBTU, COMU | Forms an active ester (e.g., HOAt or HOBt ester) via a guanidinium leaving group.[6][7] | Very fast reaction rates, high efficiency, low racemization.[1] Excellent for sterically hindered amino acids. | Higher cost. Byproducts must be removed during work-up. |

| Additives | HOBt, HOAt, Oxyma Pure | Traps the activated intermediate to form a more stable, less racemization-prone active ester.[3][6] | Suppresses racemization significantly. Can increase coupling efficiency. | HOBt and HOAt have safety concerns regarding their explosive potential in pure, dry form.[1] |

Experimental Protocols for Peptide Coupling

Here we present two robust protocols for coupling Cbz-D-Phe-OH with a generic amine component, such as Glycine methyl ester hydrochloride (H-Gly-OMe·HCl).

Protocol 4.1: Classic Coupling using EDC and HOBt

This method is a cost-effective and reliable standard for many coupling reactions.

Materials:

-

Cbz-D-Phe-OH (from Protocol 2.1)

-

H-Gly-OMe·HCl (or other amino acid ester hydrochloride)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Cbz-D-Phe-OH (1.0 eq), H-Gly-OMe·HCl (1.05 eq), and HOBt (1.1 eq).

-

Dissolution: Add anhydrous DCM or DMF (approx. 10 mL per mmol of Cbz-D-Phe-OH) and stir to dissolve.

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.1 eq) dropwise. One equivalent neutralizes the HCl salt of the amine component, and the second acts as the base for the coupling reaction.

-

Activation: Add EDC·HCl (1.1 eq) in one portion. The mixture may become thicker.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and HOBt), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure dipeptide, Cbz-D-Phe-Gly-OMe.

Protocol 4.2: High-Efficiency Coupling using HATU

This method is preferred for difficult or sterically hindered couplings where speed and minimal side reactions are paramount.[1]

Materials:

-

Cbz-D-Phe-OH (from Protocol 2.1)

-

H-Gly-OMe·HCl (or other amino acid ester hydrochloride)

-

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

-

DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

Anhydrous DMF

Step-by-Step Procedure:

-

Pre-activation (Optional but Recommended): In a flask under an inert atmosphere, dissolve Cbz-D-Phe-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 15-30 minutes. This allows for the formation of the active HOAt ester.[8]

-

Amine Addition: In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq) in a small amount of DMF and add DIPEA (1.1 eq) to form the free amine.

-

Coupling: Add the free amine solution to the pre-activated carboxylic acid mixture.

-

Reaction: Stir the reaction at room temperature for 2-4 hours. HATU-mediated couplings are typically much faster than those with EDC.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography.

Table 4.1: Comparison of Key Reaction Parameters

| Parameter | Protocol 4.1 (EDC/HOBt) | Protocol 4.2 (HATU) | Rationale |

| Carboxylic Acid | 1.0 eq | 1.0 eq | Limiting reagent. |

| Amine Component | 1.05 - 1.1 eq | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the more valuable acid component. |

| Coupling Reagent | 1.1 - 1.2 eq | 1.05 - 1.1 eq | Excess drives the reaction to completion. |

| Additive | HOBt (1.1 eq) | (Internal to HATU) | Suppresses racemization. |

| Base | DIPEA (2.1 - 2.2 eq) | DIPEA (3.0 - 3.2 eq total) | Neutralizes HCl salt and facilitates the coupling reaction. HATU requires a non-nucleophilic base. |

| Solvent | DCM or DMF | DMF | Polar aprotic solvents are generally preferred for solubility.[7] |

| Temperature | 0 °C to RT | RT | EDC couplings are started cold to minimize side reactions. HATU is efficient at RT. |

| Reaction Time | 12 - 18 hours | 2 - 4 hours | Uronium salt-based couplings are significantly faster. |

Workflow and Analysis

A systematic approach to monitoring, purification, and characterization is essential for success.

Monitoring and Troubleshooting

-

TLC: The most straightforward method to monitor progress. The product peptide will typically have an Rf value intermediate between the starting carboxylic acid and the amine.

-

Kaiser Test: When performing solid-phase synthesis, the Kaiser test is invaluable for detecting free primary amines, indicating an incomplete coupling.[9][10]

-

LC-MS: Provides a precise assessment of the reaction mixture, showing the consumption of reactants and the formation of the product with mass verification.[11]

If monitoring indicates an incomplete reaction after the standard time, a "double coupling" can be performed by adding fresh reagents to the mixture.[10] If the reaction remains stalled, it may indicate peptide aggregation, which can sometimes be mitigated by switching to a more disruptive solvent like NMP or DMSO.[10]

Caption: Complete workflow from starting material to final product analysis.

Purification and Characterization

-